1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one
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Overview
Description
1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-methoxyphenyl group and a 2-oxoethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one typically involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane. This reaction is catalyzed by Yb(OTf)3 in acetonitrile, forming the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . The intermediate is then purified by recrystallization from optimized solvents, which is beneficial for large-scale production. The overall yield of this synthetic route is approximately 45% .
Chemical Reactions Analysis
1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one involves its interaction with molecular targets such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. This interaction is crucial for its potential therapeutic applications in treating conditions like hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one can be compared to other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with a similar structure used to treat hypertension.
These compounds share structural similarities but differ in their specific applications and pharmacokinetic profiles, highlighting the uniqueness of this compound in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14(2)12-18(22)20-10-8-19(9-11-20)13-17(21)15-4-6-16(23-3)7-5-15/h4-7,14H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKPURWTPMRDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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